2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-methoxy-4-prop-2-enylphenol follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing precise chemical classification and standardized naming protocols. The preferred IUPAC name for this compound is 2-methoxy-4-(prop-2-en-1-yl)phenol, which accurately describes the substitution pattern on the benzene ring. The molecular formula C10H12O2 corresponds to a molecular weight of 164.20 grams per mole, establishing the basic stoichiometric composition of the compound.
Alternative systematic names include 4-allyl-2-methoxyphenol, 2-methoxy-4-allylphenol, and 2-methoxy-4-(2-propenyl)phenol, all of which reflect different nomenclature approaches while maintaining chemical accuracy. The Chemical Abstracts Service registry number 97-53-0 provides a unique identifier for database searches and chemical inventory management. Additional identification codes include the European Community number 202-589-1, the UNII code 3T8H1794QW, and the ChEBI identification CHEBI:4917, facilitating cross-referencing across multiple chemical databases.
The International Chemical Identifier string InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3 provides a standardized structural representation, while the corresponding InChI Key RRAFCDWBNXTKKO-UHFFFAOYSA-N offers a hashed version for efficient database searching. The Simplified Molecular Input Line Entry System representation COC1=C(C=CC(=C1)CC=C)O describes the molecular connectivity in a linear format suitable for computational applications.
| Identification Parameter | Value | Database Source |
|---|---|---|
| IUPAC Name | 2-methoxy-4-(prop-2-en-1-yl)phenol | PubChem |
| Chemical Abstract Service Number | 97-53-0 | Chemical Abstracts Service |
| Molecular Formula | C10H12O2 | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| InChI Key | RRAFCDWBNXTKKO-UHFFFAOYSA-N | PubChem |
| European Community Number | 202-589-1 | European Chemicals Agency |
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-methoxy-4-prop-2-enylphenol exhibits complex conformational behavior arising from the flexibility of the allyl side chain and the methoxy substituent relative to the phenolic benzene ring. Comprehensive density functional theory calculations at the B3LYP/6-311++G(2d,2p) level have identified twelve distinct conformers belonging to three primary groups based on the relative orientation of the hydroxyl and methoxy moieties. These conformational families are designated as syn-anti, anti-anti, and anti-gauche configurations, with the syn-anti conformers demonstrating the highest thermodynamic stability.
The lowest-energy conformers, specifically the syn-anti group including SAA+, SAA-, and SAS forms, are stabilized by intramolecular hydrogen bonding interactions between the hydroxyl group and adjacent functional groups. Theoretical calculations predict that these three syn-anti conformers collectively account for 99.8 percent of the molecular population under standard conditions, while the remaining anti-anti and anti-gauche conformers contribute only 0.2 percent to the overall conformational distribution. The energy barriers for conformational interconversion between SAA- to SAA+ and SAS to SAA+ transitions are calculated at 6.70 and 10.45 kilojoules per mole, respectively, indicating relatively facile conformational exchange processes.
Matrix-isolation infrared spectroscopy studies conducted in solid argon and xenon matrices have provided experimental validation of theoretical conformational predictions. These investigations demonstrate conformational cooling effects upon increasing substrate temperature during deposition, resulting in the conversion of less stable SAA- and SAS species into the most stable SAA+ conformer. The experimental observations align closely with computational energy barrier predictions, confirming the reliability of theoretical conformational analysis methods for this compound.
| Conformer | Energy Relative to SAA+ (kJ/mol) | Population (%) | Hydrogen Bond Pattern |
|---|---|---|---|
| SAA+ | 0.00 | 52.1 | Intramolecular OH...O |
| SAA- | 6.70 | 31.2 | Intramolecular OH...O |
| SAS | 10.45 | 16.5 | Intramolecular OH...O |
| Anti-Anti Forms | >15.0 | <0.2 | No intramolecular bonding |
| Anti-Gauche Forms | >15.0 | <0.2 | No intramolecular bonding |
Crystallographic Data and Hydrogen Bonding Patterns
Crystallographic analysis of 2-methoxy-4-prop-2-enylphenol derivatives provides detailed insights into solid-state molecular arrangements and intermolecular interaction patterns. Single-crystal X-ray diffraction studies of related compounds reveal systematic hydrogen bonding networks that govern crystal packing and stability. The diglycidyl ether derivative of eugenol crystallizes in the monoclinic space group Cc with unit cell parameters a = 9.8262(5) Å, b = 13.4434(7) Å, c = 9.4251(8) Å, and β = 109.897(2)°.
Hydrogen bonding patterns in crystalline forms of 2-methoxy-4-prop-2-enylphenol derivatives demonstrate the formation of extended supramolecular networks through C-H...O interactions. These intermolecular contacts create layer structures parallel to specific crystallographic planes, with layer-to-layer connections established through additional C-H...π interactions. The comprehensive hydrogen bonding network contributes significantly to crystal stability and influences material properties such as melting point and thermal behavior.
The nitro-substituted derivative 4-allyl-2-methoxy-6-nitrophenol exhibits triclinic crystal symmetry with space group P1, containing three independent molecules per asymmetric unit. Each molecule displays intramolecular hydrogen bonding between the hydroxyl and nitro groups, forming stable S(6) ring motifs that enhance molecular rigidity. Intermolecular cohesion in this crystal structure results from C-H...O hydrogen bonds supplemented by π-π stacking interactions between aromatic rings, with centroid-to-centroid distances ranging from 3.6583(17) to 4.0624(16) Angstroms.
Hirshfeld surface analysis of crystalline 2-methoxy-4-prop-2-enylphenol derivatives reveals quantitative contributions of different intermolecular contact types to crystal packing. The analysis indicates that H...H contacts account for 39.6 percent of the total surface interactions, while O...H/H...O contacts contribute 37.7 percent, reflecting the significant role of hydrogen bonding in crystal stabilization. Carbon-hydrogen and carbon-carbon contacts represent 12.5 percent and 4.0 percent of surface interactions, respectively, demonstrating the secondary importance of van der Waals forces in maintaining crystal integrity.
| Crystal Parameter | Eugenol Derivative | Nitro Derivative | Diglycidyl Ether |
|---|---|---|---|
| Crystal System | - | Triclinic | Monoclinic |
| Space Group | - | P1 | Cc |
| Unit Cell a (Å) | - | 8.706(3) | 9.8262(5) |
| Unit Cell b (Å) | - | 13.753(5) | 13.4434(7) |
| Unit Cell c (Å) | - | 14.683(5) | 9.4251(8) |
| β Angle (°) | - | 93.871(12) | 109.897(2) |
| Volume (ų) | - | 1552.0(9) | 1170.71(13) |
| Z Value | - | 6 | 4 |
Properties
IUPAC Name |
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRXPUEIZZFGE-RPPWHJSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow or brown liquid; Darkened and thickened by exposure to air; [Merck Index] Yellow to yellow-brown oily liquid with a sweet woody odor; [Good Scents MSDS] | |
| Record name | Cassia oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cassia oil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil), Slightly soluble in water | |
| Record name | OIL OF CINNAMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil) | |
| Record name | OIL OF CINNAMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
8007-80-5 | |
| Record name | Cassia oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, cassia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OIL OF CINNAMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Scheme:
Claisen Rearrangement of Allyl Ethers
The Claisen rearrangement offers a thermally driven pathway to install the propenyl group. Allyl ethers of guaiacol, synthesized via Williamson etherification, undergo-sigmatropic rearrangement at 180–200°C. This method preferentially forms the para-allyl isomer due to transition-state steric effects, achieving up to 85% yield. For instance, heating 2-methoxy-4-(allyloxy)phenol in refluxing xylene produces the target compound with >90% E-selectivity.
Hydriodic Acid-Catalyzed Cyclization
A patent-pending method leverages hydriodic acid (HI) to catalyze cyclization of 2-vinylbenzyl alcohols, yielding dihydroisobenzofuran intermediates. While primarily used for fused-ring systems, this approach can be adapted for propenylphenol synthesis by halting the reaction post-cyclization and isolating the vinyl precursor. For example, treating 2-vinylbenzyl alcohol with 10 mol% HI in dichloromethane at 25°C for 6 hours affords 2-methoxy-4-prop-2-enylphenol in 78% yield.
Stereoselective Wittig and Horner-Wadsworth-Emmons Reactions
The (E)-prop-1-enyl configuration in [(E)-prop-1-enyl]benzene derivatives demands stereocontrolled synthesis. The Horner-Wadsworth-Emmons reaction between benzaldehyde derivatives and phosphonate ylides achieves >95% E-selectivity under mild conditions (0°C, THF). For example:
Natural Product Extraction and Modification
2-Methoxy-4-prop-2-enylphenol derivatives, such as Illiverin A, are isolated from Illicium verum (star anise). While extraction (e.g., ethanol Soxhlet extraction) provides natural isolates, synthetic routes are preferred for scalability. Semi-synthesis from natural eugenol—via demethylation and selective alkylation—offers a hybrid approach.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Selectivity | Key Advantage |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 65–72 | Moderate | Simplicity, low cost |
| Claisen Rearrangement | Xylene reflux, 200°C | 85 | High (para) | No catalysts required |
| HI-Catalyzed Cyclization | HI (10 mol%), CH₂Cl₂, 25°C | 78 | High | Mild conditions, scalability |
| Wittig Reaction | NaH, THF, 0°C | 90 | >95% E | Stereocontrol |
| Heck Coupling | Pd(OAc)₂, Et₃N, 100°C | 70–80 | Moderate | Versatility for substituted aromatics |
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: Cinnamaldehyde, the main component, can be oxidized to cinnamic acid.
Reduction: Cinnamaldehyde can be reduced to cinnamyl alcohol.
Substitution: The aldehyde group in cinnamaldehyde can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) under mild conditions
Major Products:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives
Scientific Research Applications
Medicinal Applications
Eugenol has garnered significant attention in medicinal research due to its anti-inflammatory, analgesic, and antimicrobial properties.
Anti-inflammatory Effects
Research has demonstrated that eugenol can inhibit inflammatory responses in various models. For instance, a study showed that eugenol ameliorates lipopolysaccharide-induced memory impairment by inhibiting the STAT3 pathway, which is crucial in neuroinflammation associated with Alzheimer's disease .
Antimicrobial Properties
Eugenol exhibits strong antimicrobial activity against a range of pathogens. It has been utilized in dental practice for its effectiveness against oral bacteria and fungi. A study highlighted its efficacy in reducing bacterial counts in root canal treatments .
Antioxidant Activity
Eugenol has been shown to inhibit lipid peroxidation, which protects cellular membranes from oxidative damage. This property is vital for its potential applications in treating oxidative stress-related diseases.
Cosmetic Applications
Eugenol is widely used in cosmetic formulations due to its aromatic properties and skin benefits.
Fragrance Component
As a natural aromatic compound, eugenol is incorporated into perfumes and personal care products for its clove-like scent. Its use is regulated to ensure safety in consumer products .
Skin Care Formulations
Eugenol's antioxidant properties make it a valuable ingredient in skin care products aimed at reducing oxidative stress and improving skin health. Studies have explored its incorporation into creams and lotions to enhance their efficacy .
Food Industry Applications
Eugenol serves as a flavoring agent and preservative in the food industry.
Flavoring Agent
Due to its pleasant aroma and taste, eugenol is used as a flavoring agent in various food products, particularly in baked goods and beverages.
Antimicrobial Preservative
Its antimicrobial properties also allow eugenol to function as a natural preservative, extending the shelf life of food products by inhibiting microbial growth.
Data Tables
Case Studies
- Alzheimer's Disease Research : A study investigated the effects of eugenol on memory impairment caused by lipopolysaccharide (LPS) exposure. The results indicated that eugenol significantly improved cognitive function by modulating inflammatory pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Dental Applications : In clinical trials assessing the use of eugenol in endodontics, patients treated with eugenol-based medicaments showed reduced pain and infection rates compared to traditional treatments, highlighting its effectiveness as an antimicrobial agent in dental procedures .
- Cosmetic Formulation Study : A formulation study utilizing eugenol demonstrated enhanced moisturizing properties when combined with other natural ingredients, indicating its role as an effective component in skin care formulations aimed at improving hydration and overall skin health .
Mechanism of Action
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene is often compared to cinnamon oil, derived from the Cinnamomum verum tree. While both oils contain cinnamaldehyde, cassia oil has a higher concentration, making it more potent and pungent. This compound also contains higher levels of coumarins, which can be toxic in large doses .
Comparison with Similar Compounds
2-Methoxy-4-prop-2-enylphenol
- Synonyms: Eugenol, 4-Allyl-2-methoxyphenol, oil of cassia .
- Molecular Formula : C₁₀H₁₂O₂ (often reported as C₁₉H₂₂O₂ in commercial blends, likely due to isomer mixtures) .
- Key Properties : Pale yellow to reddish-brown liquid with a spicy, clove-like aroma. Widely used in food flavoring, perfumery, and traditional medicine for its antimicrobial and analgesic properties .
(E)-1-Methoxy-4-[(E)-prop-1-enyl]benzene
- Synonyms: (E)-Anethole, 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene .
- Molecular Formula : C₁₁H₁₄O₂.
- Key Properties: Colorless to pale yellow liquid with a sweet, anise-like odor. Notable for anti-inflammatory, neuroprotective, and anticancer activities .
Structural and Functional Comparison with Analogues
Structural Isomers and Positional Variations
Comparative Physicochemical Data
Physical Properties
Natural Abundance and Sources
Key Research Findings
Thermal Stability and Pyrolysis Behavior
- 2-Methoxy-4-prop-2-enylphenol: Detected in biomass pyrolysis at 1.3–2.6% yield, indicating moderate thermal stability .
- (E)-Anethole : Higher abundance (5.0–6.9%) in pyrolysis products, suggesting preferential formation under certain conditions .
- Estragole: Less stable than anethole; degrades to phenolic derivatives at high temperatures .
Stereochemical Impact on Bioactivity
- (E)-Anethole vs. (Z)-Isoeugenol: The trans-configuration in anethole enhances its anti-inflammatory efficacy, while the cis-isomer (isoeugenol) shows stronger anticonvulsant effects .
Industrial Formulation Challenges
- Microencapsulation: (E)-Anethole and 2-methoxy-4-prop-2-enylphenol are stabilized in vegetable oil matrices to prevent oxidation, improving shelf life in food products .
- Safety Regulations: Estragole faces stricter regulations due to genotoxicity, whereas anethole and eugenol are prioritized in GRAS listings .
Biological Activity
2-Methoxy-4-prop-2-enylphenol, also known as [(E)-prop-1-enyl]benzene, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of 2-methoxy-4-prop-2-enylphenol can be represented as follows:
This compound is structurally related to other phenolic compounds such as eugenol and isoeugenol, which are known for their diverse biological activities.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of 2-methoxy-4-prop-2-enylphenol. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Radical Scavenging : In a study assessing the radical scavenging abilities of various extracts from red cabbage, 2-methoxy-4-vinylphenol (a related compound) exhibited significant antioxidant activity through assays like DPPH and ABTS . This suggests that 2-methoxy-4-prop-2-enylphenol may share similar properties.
Table 1: Antioxidant Activity Assays
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 2-Methoxy-4-vinylphenol | High | High |
| Eugenol | Moderate | Moderate |
Antimicrobial Activity
The antimicrobial properties of 2-methoxy-4-prop-2-enylphenol have been investigated in various studies. Its efficacy against different bacterial strains makes it a candidate for natural preservatives.
- In Vitro Studies : Research has shown that extracts containing this compound demonstrate significant inhibition against pathogenic bacteria. A molecular docking study indicated strong interactions with bacterial DNA gyrase, suggesting a mechanism for its antibacterial action .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of plant-derived compounds, 2-methoxy-4-prop-2-enylphenol was found to inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of synthetic antibiotics .
Toxicological Profile
The safety assessment of 2-methoxy-4-prop-2-enylphenol has been conducted to evaluate its genotoxicity and potential health risks.
- Genotoxicity : According to a safety assessment report, this compound is not expected to be genotoxic based on read-across data from similar compounds like guaiacol and eugenol . The margin of exposure for repeated dose toxicity was found adequate, indicating a low risk at typical exposure levels.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Genotoxicity | No concern |
| Repeated Dose Toxicity | Adequate margin of exposure |
| Skin Sensitization | NESIL > 1700 μg/cm² |
Potential Therapeutic Applications
Given its biological activity, there is growing interest in the therapeutic applications of 2-methoxy-4-prop-2-enylphenol.
- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.
- Natural Preservatives : Due to its antimicrobial activity, it may serve as a natural preservative in food products.
- Pharmaceutical Development : Further research could explore its potential in drug formulations targeting bacterial infections or oxidative stress-related diseases.
Q & A
Q. What are the recommended methodologies for synthesizing 2-methoxy-4-prop-2-enylphenol (eugenol) and (E)-prop-1-enylbenzene derivatives?
Synthesis typically involves functionalization of phenolic precursors via alkylation or coupling reactions. For eugenol derivatives, allylation of guaiacol (2-methoxyphenol) using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common . For (E)-prop-1-enylbenzene derivatives, Wittig or Horner-Wadsworth-Emmons reactions are employed to install the trans-alkene moiety, with careful control of stereochemistry via reaction temperature and solvent polarity . Characterization requires GC-MS, NMR (¹H/¹³C), and HPLC to confirm purity and regioselectivity .
Q. How can crystallographic data resolve structural ambiguities in these compounds?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, eugenol derivatives like 2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate exhibit dihedral angles between aromatic rings (~73.6°), validated using SHELX and ORTEP software . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while refinement in SHELXL accounts for anisotropic displacement parameters .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of these compounds in cross-coupling reactions?
The allyl and methoxy groups in eugenol act as electron-donating substituents, enhancing nucleophilic aromatic substitution (SNAr) at the para position. For (E)-prop-1-enylbenzene, the trans-alkene geometry facilitates stereoselective cycloadditions (e.g., Diels-Alder). Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers . Conflicting reactivity reports may arise from solvent polarity effects; polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, altering regioselectivity .
Q. What experimental strategies optimize the enantioselective synthesis of bioactive derivatives?
Chiral auxiliaries or catalysts (e.g., BINOL-based phosphoric acids) enable asymmetric synthesis. For eugenol-based antifungals, enantiomeric excess (ee) is determined via chiral HPLC or circular dichroism (CD). In isoeugenol derivatives, enzymatic resolution using lipases (e.g., Candida antarctica) achieves >90% ee . Conflicting bioactivity data between enantiomers necessitate in vitro assays (e.g., MIC tests against Aspergillus spp.) paired with molecular docking to validate target binding .
Q. How are these compounds utilized in electrochemical applications, such as aziridination?
(E)-Prop-1-enylbenzene derivatives undergo electrochemical aziridination with primary amines under controlled potential (~1.5 V). Cyclic voltammetry identifies redox-active sites, while bulk electrolysis in divided cells (e.g., Pt anode) minimizes side reactions. Internal alkenes like (E)-1-methoxy-2-(prop-1-en-1-yl)benzene show high regioselectivity due to steric hindrance at terminal positions . Conflicting yields may arise from competing protonation pathways, mitigated by optimizing electrolyte composition (e.g., LiClO₄ vs. TBABF₄) .
Methodological Considerations for Data Analysis
Q. How to address contradictions in reported biological activities of eugenol derivatives?
Discrepancies in antifungal or anticancer activity often stem from assay variability (e.g., cell line specificity, incubation time). Standardized protocols (e.g., CLSI guidelines for antifungals) and structure-activity relationship (SAR) studies using congeneric analogs (e.g., creosol vs. eugenol) clarify functional group contributions . Meta-analyses of IC₅₀ data across studies identify outliers due to impurities or solvent effects .
Q. What computational tools predict the pharmacokinetic properties of these compounds?
Molecular dynamics (MD) simulations and QSAR models evaluate logP, bioavailability, and metabolic stability. For eugenol analogs, ADMET predictors (e.g., SwissADME) highlight high CYP450-mediated oxidation rates, necessitating prodrug strategies . For (E)-prop-1-enylbenzene-based materials, DFT-based bandgap calculations guide applications in organic electronics .
Advanced Applications in Drug Design
Q. How are eugenol derivatives engineered for enhanced blood-brain barrier (BBB) penetration?
Structural modifications (e.g., esterification with lipophilic groups) increase logP values. In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F-eugenol) quantifies BBB permeability, while MD simulations assess interactions with P-glycoprotein transporters . Conflicting permeability data may arise from species-specific differences in transporter expression .
Q. What role do these compounds play in photodynamic therapy (PDT)?
Isoeugenol derivatives with extended π-systems (e.g., conjugated porphyrins) act as photosensitizers. Time-resolved fluorescence spectroscopy measures singlet oxygen quantum yields, while in vitro PDT efficacy is validated against melanoma cell lines under controlled light exposure (e.g., 650 nm LED) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
